molecular formula C15H8ClFN2OS2 B15099241 (5Z)-3-(3-chloro-4-fluorophenyl)-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-(3-chloro-4-fluorophenyl)-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B15099241
M. Wt: 350.8 g/mol
InChI Key: RQIZLPNYGCVGHG-QPEQYQDCSA-N
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Description

The compound (5Z)-3-(3-chloro-4-fluorophenyl)-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one belongs to the rhodanine (2-thioxo-1,3-thiazolidin-4-one) family, a class of heterocyclic molecules known for their diverse biological activities, including antimicrobial, antiviral, and enzyme-inhibitory properties . The Z-configuration of the exocyclic double bond at position 5 is critical for maintaining planar geometry, which facilitates intermolecular interactions such as π-π stacking and hydrogen bonding.

Key structural features of this compound include:

  • Substituents: A 3-chloro-4-fluorophenyl group at position 3 and a pyridin-2-ylmethylidene moiety at position 3.
  • Heteroaromaticity: The pyridine ring introduces nitrogen-based polarity, influencing solubility and hydrogen-bonding capabilities .

Properties

Molecular Formula

C15H8ClFN2OS2

Molecular Weight

350.8 g/mol

IUPAC Name

(5Z)-3-(3-chloro-4-fluorophenyl)-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C15H8ClFN2OS2/c16-11-8-10(4-5-12(11)17)19-14(20)13(22-15(19)21)7-9-3-1-2-6-18-9/h1-8H/b13-7-

InChI Key

RQIZLPNYGCVGHG-QPEQYQDCSA-N

Isomeric SMILES

C1=CC=NC(=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC(=C(C=C3)F)Cl

Canonical SMILES

C1=CC=NC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=C(C=C3)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(3-chloro-4-fluorophenyl)-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of appropriate starting materials under specific reaction conditions. A common synthetic route may include:

    Starting Materials: 3-chloro-4-fluoroaniline, pyridine-2-carbaldehyde, and thiourea.

    Reaction Conditions: The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol.

    Procedure: The starting materials are mixed and heated under reflux conditions for several hours, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-(3-chloro-4-fluorophenyl)-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic ring or the thiazolidinone core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in chloroform.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules.

Biology

Biologically, thiazolidinone derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties. This compound may be investigated for similar activities.

Medicine

In medicine, the compound could be explored for its potential therapeutic effects, particularly in the treatment of infectious diseases or cancer.

Industry

Industrially, the compound may find applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (5Z)-3-(3-chloro-4-fluorophenyl)-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one involves interaction with specific molecular targets. These may include enzymes, receptors, or DNA. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The activity and physicochemical properties of rhodanine derivatives are highly dependent on substituents. Below is a comparative analysis with structurally analogous compounds:

Table 1: Substituent Comparison and Key Properties
Compound Name Position 3 Substituent Position 5 Substituent Key Features
Target Compound 3-Chloro-4-fluorophenyl Pyridin-2-ylmethylidene Electron-withdrawing Cl/F; pyridine enhances π-π interactions
(5Z)-5-(2-Hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one Phenyl 2-Hydroxybenzylidene Intramolecular H-bonding (S(6) motif); dihedral angle A/B = 79.26°
(5Z)-3-(4-Fluorobenzyl)-5-{[3-(3-fluoro-4-propoxyphenyl)...-4-one 4-Fluorobenzyl Complex pyrazolylmethylene Extended fluorinated aryl groups; increased lipophilicity
(5Z)-5-(Pyrazin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one - Pyrazin-2-ylmethylidene Nitrogen-rich heterocycle; potential for H-bonding and metal coordination
(5Z)-3-(4-Hydroxyphenyl)-5-(pyridin-3-ylmethylene)-2-thioxo...-4-one 4-Hydroxyphenyl Pyridin-3-ylmethylene Polar hydroxyl and pyridine groups; improved aqueous solubility
Key Observations:

Electron-withdrawing vs. electron-donating groups : The target compound’s 3-chloro-4-fluorophenyl group contrasts with electron-donating groups (e.g., hydroxy in ), which may reduce electrophilicity but enhance H-bonding.

Aromatic vs. heteroaromatic substituents : Pyridine/pyrazine substituents () introduce additional H-bond acceptors compared to purely aromatic systems (e.g., phenyl in ).

Steric effects : Bulky substituents (e.g., propoxyphenyl in ) may hinder molecular packing but improve target specificity.

Crystallographic and Conformational Analysis

Crystallographic data reveals critical differences in molecular geometry:

  • Dihedral angles : In the hydroxybenzylidene derivative , the dihedral angle between the rhodanine ring (A) and phenyl group (B) is 79.26°, whereas the pyridin-2-ylmethylidene group in the target compound likely reduces this angle due to planar alignment with the heterocyclic core.
  • Hydrogen bonding : The 2-hydroxybenzylidene derivative forms intramolecular S(6) motifs and intermolecular R₂²(7) motifs , while the target compound’s pyridine may participate in C–H⋯N interactions, altering crystal packing.
  • Torsional parameters : and report torsional angles (e.g., −177.47° in ), suggesting rigid conformations stabilized by substituent interactions.

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